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Compound of Interest

Compound Name: L-Moses

Cat. No.: B608615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Moses, a potent and selective p300/CBP-

associated factor (PCAF) bromodomain inhibitor, with other known PCAF inhibitors. The

information is supported by experimental data to aid in the selection of appropriate chemical

probes and potential therapeutic agents for research and drug development.

Introduction to PCAF and Its Inhibition
p300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase

(HAT) that plays a crucial role in transcriptional regulation by acetylating histones and other

proteins.[1] Its activity is implicated in various cellular processes, and its dysregulation is linked

to diseases such as cancer and inflammatory conditions.[2][3] Consequently, the development

of potent and selective PCAF inhibitors is an active area of research.

L-Moses (also known as L-45) has emerged as a significant chemical probe for studying the

function of the PCAF bromodomain.[4][5] It is a potent, selective, and cell-active inhibitor that

disrupts the interaction between the PCAF bromodomain and acetylated histones.[4][5] This

guide compares the performance of L-Moses with other classes of PCAF inhibitors.

Comparative Performance of PCAF Inhibitors
The following tables summarize the quantitative data for L-Moses and other notable PCAF

inhibitors. It is important to note that direct comparisons can be challenging due to variations in
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assay conditions between different studies.

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

Inhibitor Target
Assay
Type

Kd (nM) Ki (nM) IC50 (µM)
Referenc
e(s)

L-Moses

(L-45)

PCAF

Bromodom

ain

ITC 126 - - [4]

GCN5

Bromodom

ain

ITC 550 - - [4]

PCAF HTRF - 47 - [6]

Garcinol
p300/PCA

F HAT

Enzymatic

Assay
- - ~5 [7]

Anacardic

Acid

p300/PCA

F HAT

Enzymatic

Assay
- - ~5 [8]

CCT07779

1
PCAF HAT

Enzymatic

Assay
- - ~2.5-50 [7][9]

CCT07779

2
PCAF HAT

Enzymatic

Assay
- - ~2.5-50 [7][9]

Lys-CoA p300 HAT
Enzymatic

Assay
- - 0.5 [8]

PCAF HAT
Enzymatic

Assay
- - 200 [8]

H3-CoA-20 PCAF HAT
Enzymatic

Assay
- - ~0.5 [8]

PCAF-IN-2 PCAF
Enzymatic

Assay
- - 5.31 [10]

Table 2: Cellular Potency and Selectivity
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Inhibitor Assay Type Cell Line IC50 Selectivity
Reference(s
)

L-Moses (L-

45)
NanoBRET HEK293

220 nM

(truncated

PCAF)

>4500-fold

over BRD4
[11]

NanoBRET HEK293
1.2 µM (full-

length PCAF)
[11]

Garcinol
Cellular

Acetylation

HCT116,

HT29
-

Broad

(inhibits

p300, COX-2,

5-LOX)

[7][12]

CCT077791
Growth

Inhibition

Human

Tumor Cell

Lines

0.8 - >50 µM Inhibits p300 [7][9]

CCT077792
Growth

Inhibition

Human

Tumor Cell

Lines

0.8 - >50 µM Inhibits p300 [7][9]

PCAF-IN-2
Growth

Inhibition

HePG2,

MCF-7, PC3,

HCT-116

2.83 - 7.56

µM
- [10]

Key Experimental Methodologies
Detailed protocols for the key assays used to characterize PCAF inhibitors are provided below.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand (inhibitor) to a protein (PCAF

bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and

enthalpy (ΔH).

Protocol:

Sample Preparation:
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Dialyze the purified PCAF bromodomain protein and the inhibitor (L-Moses) into the same

buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

Determine the accurate concentrations of the protein and inhibitor.

ITC Experiment:

Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

Perform a series of injections of the inhibitor into the protein solution at a constant

temperature (e.g., 25°C).

Record the heat changes after each injection.

Data Analysis:

Integrate the heat pulses to obtain the heat change per injection.

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to

determine Kd, n, and ΔH.

NanoBRET™ Protein:Protein Interaction Assay
The NanoBRET™ assay is a proximity-based assay that measures the interaction between two

proteins in live cells.[13] It is used to determine the ability of a compound to disrupt the

interaction between the PCAF bromodomain and its histone substrate.[4]

Protocol:

Cell Culture and Transfection:

Seed HEK293 cells in a 96-well plate.

Co-transfect the cells with plasmids encoding for NanoLuc®-PCAF bromodomain fusion

protein (donor) and HaloTag®-Histone H3 fusion protein (acceptor).

Compound Treatment:
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Add serial dilutions of the test compound (e.g., L-Moses) to the cells and incubate.

Assay Measurement:

Add the HaloTag® NanoBRET™ 618 Ligand (acceptor substrate) and incubate.

Add the NanoBRET™ Nano-Glo® Substrate (donor substrate).

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate

reader.

Data Analysis:

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-

response curve to determine the IC50.

Homogeneous Time-Resolved Fluorescence (HTRF®)
Assay
HTRF® is a fluorescence-based immunoassay used for the screening and characterization of

enzyme inhibitors.[14] It can be adapted to measure the inhibition of PCAF's acetyltransferase

activity.

Protocol:

Reaction Setup:

In a 384-well plate, add the PCAF enzyme, a biotinylated histone peptide substrate, and

the test inhibitor.

Initiate the enzymatic reaction by adding acetyl-CoA.

Incubate to allow for histone acetylation.

Detection:
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Stop the reaction and add an anti-acetyl-lysine antibody labeled with a europium cryptate

(donor) and streptavidin-XL665 (acceptor).

Incubate to allow for the formation of the immunocomplex.

Signal Measurement:

Excite the donor at 320 nm and measure the emission at 620 nm (donor) and 665 nm

(acceptor).

Data Analysis:

Calculate the HTRF ratio (665 nm emission / 620 nm emission).

Determine the percent inhibition based on the HTRF ratio and calculate the IC50 or Ki

value.

PCAF Signaling Pathways and Experimental
Workflows
The following diagrams illustrate the central role of PCAF in cellular signaling and a typical

workflow for identifying and characterizing PCAF inhibitors.
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Caption: PCAF signaling pathways in response to cellular stimuli.
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Caption: Workflow for PCAF inhibitor discovery and validation.
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L-Moses stands out as a highly potent and selective chemical probe for the PCAF

bromodomain, demonstrating excellent utility in cellular assays.[4][5] While other compounds

inhibit the HAT activity of PCAF, many, such as Garcinol and Anacardic acid, exhibit broader

selectivity, targeting other enzymes as well.[7][8][12] The isothiazolone series and peptide-

based inhibitors have shown promise but may have limitations in terms of cell permeability or

off-target effects.[8][15] The availability of a stereoisomeric negative control for L-Moses further

enhances its value as a specific probe for elucidating the biological functions of the PCAF

bromodomain. For researchers investigating the role of the PCAF bromodomain in health and

disease, L-Moses currently represents one of the most valuable tools available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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